(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated phenyl compound under basic conditions.
Aldol condensation: The thiazole derivative can then undergo an aldol condensation with a nitrophenyl aldehyde to form the acrylonitrile moiety.
Hydroxylation and methoxylation: The final steps involve introducing the hydroxyl and methoxy groups through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2/Pd-C, LiAlH4, or NaBH4.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its structural complexity and functional group diversity.
Mechanism of Action
The mechanism of action of (E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The nitro and hydroxyl groups could play crucial roles in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the nitro group, which could affect its reactivity and biological activity.
(E)-3-(4-hydroxy-5-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S/c1-26-17-9-12(8-16(18(17)23)22(24)25)7-14(10-20)19-21-15(11-27-19)13-5-3-2-4-6-13/h2-9,11,23H,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQEDMIIYNGKS-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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